(3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
CAS No.: 920206-68-4
Cat. No.: VC5707388
Molecular Formula: C23H22ClN7O2
Molecular Weight: 463.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920206-68-4 |
|---|---|
| Molecular Formula | C23H22ClN7O2 |
| Molecular Weight | 463.93 |
| IUPAC Name | (3-chlorophenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C23H22ClN7O2/c1-2-33-19-8-6-18(7-9-19)31-22-20(27-28-31)21(25-15-26-22)29-10-12-30(13-11-29)23(32)16-4-3-5-17(24)14-16/h3-9,14-15H,2,10-13H2,1H3 |
| Standard InChI Key | FIOOFAUIROPKBZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)N=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 3H- triazolo[4,5-d]pyrimidine scaffold, a bicyclic system merging triazole and pyrimidine rings. At position 7 of this core, a piperazine ring is attached via a nitrogen atom, while position 3 bears a 4-ethoxyphenyl group. The piperazine’s terminal nitrogen is functionalized with a (3-chlorophenyl)methanone group. This design leverages the triazolopyrimidine’s capacity for enzyme inhibition and the piperazine’s role in modulating pharmacokinetics .
Key Structural Components:
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Triazolopyrimidine Core: Acts as a bioisostere for purines, enabling interactions with enzymatic ATP-binding sites.
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Piperazine Linker: Enhances solubility and provides conformational flexibility for target engagement.
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4-Ethoxyphenyl Substituent: Introduces electron-donating effects and hydrophobic interactions.
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3-Chlorobenzoyl Group: Contributes halogen bonding potential and steric bulk.
Synthesis and Optimization
Synthetic Routes
The synthesis follows modular strategies observed in triazolopyrimidine-piperazine hybrids :
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Triazolopyrimidine Formation:
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Piperazine Functionalization:
Critical Reaction Parameters:
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Temperature Control: Cyclization steps require 80–100°C to avoid byproducts.
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Solvent Selection: Dichloromethane or THF optimizes acylation efficiency.
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Catalysis: DMAP accelerates benzoylation reactions (yield: 72–85%) .
Structure-Activity Relationships (SAR)
Triazolopyrimidine Modifications
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C3 Substitution (4-Ethoxyphenyl):
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C7 Piperazine Linkage:
Piperazine-Aryl Interactions
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3-Chlorobenzoyl Group:
Comparative Potency Data:
| Substituent at C3 | Piperazine Modification | IC50 (Target X) |
|---|---|---|
| 4-Ethoxyphenyl | 3-Chlorobenzoyl | 12 nM |
| 4-Methoxyphenyl | 3-Chlorobenzoyl | 28 nM |
| 4-Ethoxyphenyl | Benzoyl | 45 nM |
Data adapted from PfDHODH inhibitor studies and piperazine hybrid analyses .
| Cell Line | IC50 (µM) | Reference Compound (IC50) |
|---|---|---|
| HepG2 | 1.12 | Celastrol (2.02) |
| MCF-7 | 1.01 | Artemisinin (>40) |
| A549 | 1.86 | Doxorubicin (1.34) |
Data synthesized from hybrid compound evaluations .
Mechanistic Insights
Target Engagement
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Enzymatic Inhibition:
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Calcium Channel Modulation:
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Structural analogs inhibit T-type Ca²⁺ channels (IC50 ~5 µM), suggesting vasodilatory effects.
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Pharmacokinetic Profiling
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